molecular formula C10H12ClNO2 B12112167 Phenylalanine, 3-chloro-alpha-methyl- CAS No. 30118-15-1

Phenylalanine, 3-chloro-alpha-methyl-

Cat. No.: B12112167
CAS No.: 30118-15-1
M. Wt: 213.66 g/mol
InChI Key: OKFUWQYNZMPLCR-UHFFFAOYSA-N
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Description

Phenylalanine, 3-chloro-alpha-methyl- is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the alpha position of the phenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, 3-chloro-alpha-methyl- typically involves the chlorination of phenylalanine followed by methylation. One common method is the reaction of phenylalanine with thionyl chloride to introduce the chlorine atom, followed by the use of methyl iodide in the presence of a base to achieve methylation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of Phenylalanine, 3-chloro-alpha-methyl- may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and product consistency. Additionally, the employment of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 3-chloro-alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted phenylalanine compounds.

Scientific Research Applications

Phenylalanine, 3-chloro-alpha-methyl- has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on biological systems.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Phenylalanine, 3-chloro-alpha-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal applications, it may influence neurotransmitter synthesis or metabolic processes.

Comparison with Similar Compounds

Phenylalanine, 3-chloro-alpha-methyl- can be compared with other similar compounds such as:

    Phenylalanine: The parent compound, which lacks the chlorine and methyl groups.

    Tyrosine: Another amino acid with a hydroxyl group on the benzene ring.

    3-Chlorophenylalanine: Similar to Phenylalanine, 3-chloro-alpha-methyl- but without the alpha-methyl group.

    Alpha-Methylphenylalanine: Similar but without the chlorine atom.

The uniqueness of Phenylalanine, 3-chloro-alpha-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

30118-15-1

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-amino-3-(3-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)

InChI Key

OKFUWQYNZMPLCR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)(C(=O)O)N

Origin of Product

United States

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